Cas no 1227570-72-0 (2-Bromo-5-methylpyridin-4-ol)

2-Bromo-5-methylpyridin-4-ol is a brominated pyridine derivative with a hydroxyl group at the 4-position and a methyl substituent at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its reactive bromine atom facilitates further functionalization via cross-coupling reactions, while the hydroxyl group offers additional modification potential. The methyl group enhances steric and electronic properties, making it useful in the design of bioactive molecules. The compound is characterized by high purity and stability under standard conditions, ensuring reliable performance in synthetic workflows. Its structural features make it valuable for constructing complex heterocyclic frameworks.
2-Bromo-5-methylpyridin-4-ol structure
2-Bromo-5-methylpyridin-4-ol structure
Product name:2-Bromo-5-methylpyridin-4-ol
CAS No:1227570-72-0
MF:C6H6NOBr
MW:188.02
MDL:MFCD16610025
CID:3168548
PubChem ID:53764584

2-Bromo-5-methylpyridin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-5-methylpyridin-4-ol
    • BS-51198
    • MFCD16610025
    • CS-0198892
    • AKOS026728580
    • 4-Pyridinol, 2-bromo-5-methyl-
    • SB53635
    • 2-bromo-5-methyl-pyridin-4-ol
    • 2-Bromo-4-hydroxy-5-methylpyridine
    • SY155807
    • E77880
    • EN300-142523
    • 2-bromo-5-methyl-1H-pyridin-4-one
    • 1227570-72-0
    • MDL: MFCD16610025
    • Inchi: 1S/C6H6BrNO/c1-4-3-8-6(7)2-5(4)9/h2-3H,1H3,(H,8,9)
    • InChI Key: DKIFSEXUUUZXSX-UHFFFAOYSA-N
    • SMILES: C1N=C(Br)C=C(O)C=1C

Computed Properties

  • Exact Mass: 186.963
  • Monoisotopic Mass: 186.963
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 29.1Ų

2-Bromo-5-methylpyridin-4-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-142523-0.5g
2-bromo-5-methylpyridin-4-ol
1227570-72-0 95%
0.5g
$1058.0 2023-06-08
abcr
AB357954-250 mg
2-Bromo-4-hydroxy-5-methylpyridine; .
1227570-72-0
250MG
€174.60 2022-03-25
TRC
B808918-2.5mg
2-Bromo-5-methylpyridin-4-ol
1227570-72-0
2.5mg
$ 50.00 2022-06-06
abcr
AB357954-1 g
2-Bromo-4-hydroxy-5-methylpyridine; .
1227570-72-0
1g
€359.50 2022-03-25
eNovation Chemicals LLC
Y1316764-1G
2-bromo-5-methyl-pyridin-4-ol
1227570-72-0 97%
1g
$135 2024-07-21
TRC
B808918-25mg
2-Bromo-5-methylpyridin-4-ol
1227570-72-0
25mg
$ 275.00 2022-06-06
TRC
B808918-5mg
2-Bromo-5-methylpyridin-4-ol
1227570-72-0
5mg
$ 70.00 2022-06-06
eNovation Chemicals LLC
Y1200497-5g
2-Bromo-5-methylpyridin-4-ol
1227570-72-0 95%
5g
$1000 2024-07-23
Enamine
EN300-142523-0.05g
2-bromo-5-methylpyridin-4-ol
1227570-72-0 95%
0.05g
$315.0 2023-06-08
Enamine
EN300-5210385-500mg
2-bromo-5-methylpyridin-4-ol
1227570-72-0 95.0%
500mg
$1058.0 2023-09-30

Additional information on 2-Bromo-5-methylpyridin-4-ol

Professional Introduction to 2-Bromo-5-methylpyridin-4-ol (CAS No: 1227570-72-0)

2-Bromo-5-methylpyridin-4-ol is a significant compound in the realm of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This heterocyclic aromatic compound, with the molecular formula C₆H₆BrNO, has garnered considerable attention due to its versatile applications in medicinal chemistry and synthetic organic chemistry. The presence of both bromine and hydroxyl substituents on the pyridine ring imparts distinct reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The CAS number 1227570-72-0 uniquely identifies this compound in scientific literature and databases, facilitating accurate referencing and research. Its molecular structure consists of a pyridine core substituted with a bromine atom at the 2-position and a methyl group at the 5-position, while the 4-position bears a hydroxyl group. This specific arrangement contributes to its reactivity and makes it a promising candidate for further derivatization.

In recent years, 2-Bromo-5-methylpyridin-4-ol has been extensively studied for its potential applications in drug discovery. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many pharmacologically active compounds. Additionally, the hydroxyl group can undergo various transformations, including etherification, esterification, or oxidation, expanding its synthetic utility.

One of the most compelling aspects of 2-Bromo-5-methylpyridin-4-ol is its role as a precursor in the development of novel therapeutic agents. Researchers have leveraged its scaffold to design molecules with potential applications in oncology, neurology, and anti-inflammatory therapies. For instance, derivatives of this compound have been investigated for their ability to modulate kinase activity, which is crucial in cancer treatment. The pyridine ring itself is a common motif in many drugs due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.

The synthetic pathways involving 2-Bromo-5-methylpyridin-4-ol have been optimized for efficiency and scalability. Modern synthetic techniques often employ palladium-catalyzed reactions to introduce bromine or other functional groups with high selectivity. These methods not only enhance yield but also minimize byproduct formation, making the process more environmentally friendly. Furthermore, green chemistry principles have been integrated into the synthesis of this compound, emphasizing solvent recovery and waste reduction.

Recent advancements in computational chemistry have also contributed to the understanding of 2-Bromo-5-methylpyridin-4-ol's reactivity. Molecular modeling studies predict its interaction with biological targets, providing insights into potential drug candidates before experimental validation. This approach accelerates the drug discovery pipeline by identifying promising scaffolds early in the process. The integration of machine learning algorithms has further refined these predictions, enabling more accurate forecasting of molecular behavior.

The pharmaceutical industry has shown particular interest in 2-Bromo-5-methylpyridin-4-ol due to its structural versatility. It serves as a building block for creating libraries of compounds that can be screened for biological activity. High-throughput screening (HTS) techniques have been employed to evaluate thousands of derivatives rapidly, identifying those with optimal pharmacokinetic profiles. This combinatorial chemistry approach has led to the discovery of several lead compounds that are now undergoing further preclinical development.

Another area where 2-Bromo-5-methylpyridin-4-ol has made significant contributions is in materials science. Beyond pharmaceuticals, this compound finds applications in organic electronics and catalysis. Its ability to act as a ligand or intermediate in metal-catalyzed reactions makes it valuable for developing new catalysts with enhanced performance. Additionally, derivatives of this molecule have been explored as components in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their electron-donating properties.

The future prospects of 2-Bromo-5-methylpyridin-4-ol are promising, with ongoing research focusing on expanding its utility across multiple domains. Innovations in synthetic methodologies continue to emerge, offering new ways to functionalize this scaffold efficiently. Furthermore, interdisciplinary collaborations between chemists, biologists, and computer scientists are expected to yield novel applications that were previously unexplored. As our understanding of molecular interactions deepens, so too will the applications of this versatile compound.

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Amadis Chemical Company Limited
(CAS:1227570-72-0)2-Bromo-5-methylpyridin-4-ol
A1115643
Purity:99%
Quantity:5g
Price ($):357.0